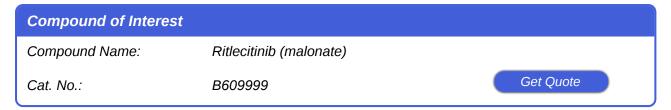


Ritlecitinib's Engagement with the ATP Binding Site: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib is a first-in-class, orally administered kinase inhibitor that demonstrates a unique dual-targeting mechanism. It irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases by covalently binding to a conserved cysteine residue within their ATP binding sites.[1][2] This targeted covalent inhibition leads to high selectivity for JAK3 over other JAK family members, which lack this cysteine residue.[3] This technical guide provides an in-depth analysis of Ritlecitinib's binding mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Covalent Binding

Ritlecitinib's high selectivity for JAK3 is attributed to its irreversible covalent interaction with a specific cysteine residue, Cys-909, located in the ATP-binding pocket of the JAK3 kinase domain.[3] Other JAK family members (JAK1, JAK2, and TYK2) possess a serine at the analogous position, rendering them largely insensitive to Ritlecitinib. The TEC family of kinases also contains a conserved cysteine in their ATP binding sites, making them susceptible to inhibition by Ritlecitinib.[3] This covalent binding mechanism allows for potent and sustained target inhibition.[4]



Quantitative Data Summary

The binding affinity and inhibitory activity of Ritlecitinib against JAK and TEC family kinases have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Ritlecitinib

Target Kinase	IC50 (nM)
JAK Family	
JAK3	33.1[5]
JAK1	>10,000[5]
JAK2	>10,000[5]
TYK2	>10,000[5]
TEC Family	
RLK (TXK)	155
ITK	395
TEC	403
ВТК	404
BMX	666

Table 2: Kinetic Parameters for Covalent Binding of Ritlecitinib

Target Kinase	Ki (μM)	k_inact (s ⁻¹)
JAK3	6.31[4]	2.32[4]
ITK	0.0269[4]	0.000144[4]

• Ki (Inhibition Constant): Represents the initial non-covalent binding affinity of the inhibitor to the kinase. A lower Ki value indicates a higher initial binding affinity.



 k_inact (Inactivation Rate Constant): Represents the rate of covalent bond formation between the inhibitor and the target kinase. A higher k_inact value indicates a faster rate of irreversible inhibition.

Table 3: Target Occupancy of Ritlecitinib in Healthy

Adults (Single Dose)

Target Kinase	Maximal Median Target Occupancy (%) - 50 mg Dose	Maximal Median Target Occupancy (%) - 200 mg Dose
JAK3	72[6]	64[6]
втк	>94[6]	>97[6]
ITK	>94[6]	>97[6]
TEC	>94[6]	>97[6]
TXK (RLK)	>94[6]	>97[6]
BMX	87[6]	>97[6]

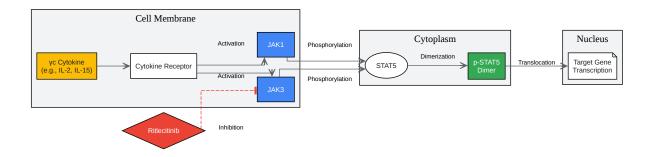
Signaling Pathway Inhibition

Ritlecitinib's dual inhibition of JAK3 and TEC family kinases disrupts key signaling pathways involved in immune cell activation and function.

JAK-STAT Signaling Pathway

By inhibiting JAK3, Ritlecitinib blocks the signaling of cytokines that utilize the common gamma chain (yc), including interleukins IL-2, IL-4, IL-7, IL-15, and IL-21.[5] This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which are crucial for lymphocyte proliferation, differentiation, and survival.[5][7]



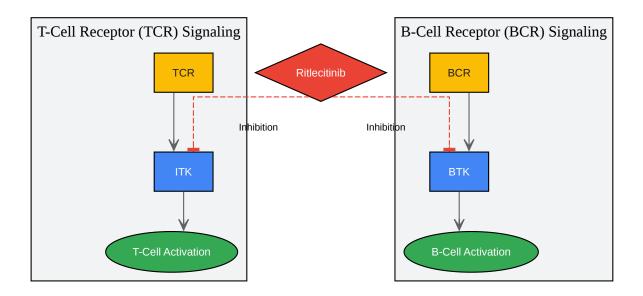


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Ritlecitinib inhibits the JAK3-STAT5 signaling pathway.

TEC Kinase Signaling Pathways

Ritlecitinib's inhibition of TEC family kinases, such as ITK and BTK, interferes with T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2] This dampens the activation of T-cells and B-cells, further contributing to its immunomodulatory effects.





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Ritlecitinib inhibits TCR and BCR signaling pathways.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the binding and activity of Ritlecitinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ritlecitinib against a panel of kinases.

Methodology:

- Reagents and Materials: Recombinant human kinase enzymes (JAK1, JAK2, JAK3, TYK2, and TEC family kinases), appropriate peptide substrates, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), Ritlecitinib stock solution (in DMSO), and a detection system (e.g., fluorescence-based).
- Procedure: a. Prepare serial dilutions of Ritlecitinib in assay buffer. b. In a microplate, add the kinase, peptide substrate, and Ritlecitinib dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., measuring the amount of phosphorylated substrate). f. Plot the percentage of kinase inhibition against the logarithm of Ritlecitinib concentration. g. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.



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Workflow for an in vitro kinase inhibition assay.

Cellular STAT Phosphorylation Assay



Objective: To assess the functional inhibition of JAK3-dependent signaling by measuring the phosphorylation of STAT proteins in a cellular context.

Methodology:

- Cell Culture: Use primary cells (e.g., human peripheral blood mononuclear cells PBMCs) or a relevant cell line.
- Inhibitor Treatment: Pre-incubate the cells with various concentrations of Ritlecitinib.
- Cytokine Stimulation: Stimulate the cells with a yc cytokine (e.g., IL-2 or IL-15) to induce JAK3-mediated STAT phosphorylation.
- Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them with a detergent (e.g., methanol) to allow intracellular antibody staining.
- Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., phospho-STAT5).
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the level of STAT phosphorylation in individual cells.
- Data Analysis: Determine the IC50 value for the inhibition of STAT phosphorylation.



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Workflow for a cellular STAT phosphorylation assay.

Mass Spectrometry-Based Target Occupancy Assay

Objective: To quantify the extent of covalent binding of Ritlecitinib to its target kinases in a biological sample.

Methodology:



- Sample Collection: Collect blood samples from subjects treated with Ritlecitinib.
- Protein Extraction: Isolate the target proteins (JAK3 and TEC family kinases) from the samples.
- Proteolytic Digestion: Digest the proteins into smaller peptides using an enzyme such as trypsin.
- Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: a. Identify the peptide containing the cysteine residue that is covalently
 modified by Ritlecitinib. b. Quantify the abundance of both the unmodified (unbound) and
 modified (Ritlecitinib-bound) forms of this peptide. c. Calculate the target occupancy as the
 percentage of the modified peptide relative to the total amount of the target peptide.



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Workflow for a mass spectrometry-based target occupancy assay.

Conclusion

Ritlecitinib's unique mechanism of action, characterized by the selective and irreversible covalent inhibition of JAK3 and TEC family kinases, provides a strong rationale for its therapeutic potential in various autoimmune and inflammatory conditions. The data presented in this guide highlight the potency and selectivity of Ritlecitinib, and the detailed experimental protocols offer a foundation for further research and development in this area. The targeted disruption of specific signaling pathways underscores the precision of this therapeutic approach.

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